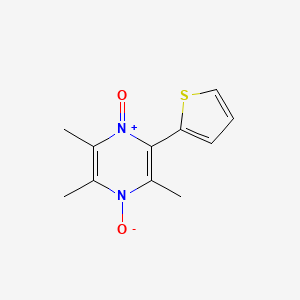

2,3,5-trimethyl-6-(2-thienyl)pyrazine 1,4-dioxide

Vue d'ensemble

Description

2,3,5-Trimethylpyrazine (chemical formula C7H10N2) is one of the most broadly used edible synthesis fragrances. It comes from baked food, fried barley, potatoes, and peanuts. It is used for the flavor in cocoa, coffee, chocolate, potato, cereal, and fried nuts .

Synthesis Analysis

2,3,5-Trimethylpyrazine can be synthesized from 2,3-butanedione and 1,2-diaminopropane. First, 1,2-diaminopropane is synthesized by amination of isopropanolamine in the presence of ammonia and a hydrogenation catalyst: Raney Ni .Molecular Structure Analysis

The molecular structure of 2,3,5-Trimethylpyrazine can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

2,3,5-Trimethylpyrazine is a colourless to slightly yellow liquid with a roasted nut, baked potato odour. It has a density of 0.979 g/mL and a boiling point of 173.1 °C. It is soluble in alcohol, oils, and water .Applications De Recherche Scientifique

Food Flavoring Enhancement

This compound is utilized in the food industry to enhance flavors. Its inclusion in recipes can impart a roasted, nutty taste that is particularly desirable in products like cocoa, coffee, and baked goods .

Fragrance Industry Applications

In the realm of perfumery and fragrances, this chemical serves as an agent that provides a warm, roasted aroma. It’s often used to create scents that evoke a sense of comfort and familiarity .

Pharmaceutical Research

Researchers are exploring the use of this compound in pharmaceuticals, particularly for its potential role in drug synthesis and as a chemical intermediate in various medicinal formulations .

Agricultural Chemicals

The compound’s properties are being investigated for use in agricultural chemicals. Its efficacy in enhancing the growth and protection of crops against pests and diseases is a subject of ongoing research .

Cosmetic Products

Due to its pleasant scent and stability, it finds applications in cosmetic products. It’s added to creams, lotions, and other personal care items to improve their olfactory appeal .

Environmental Monitoring

The compound’s distinct chemical signature makes it useful in environmental monitoring. It can be used as a marker to track pollution levels and the presence of specific contaminants in the environment .

Chemical Synthesis

It plays a crucial role in chemical synthesis, particularly in the formation of complex organic compounds through reactions like the Suzuki–Miyaura coupling .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard for calibrating instruments and verifying the accuracy of analytical methods due to its consistent and well-defined properties .

Safety and Hazards

2,3,5-Trimethylpyrazine has several hazard statements including H226, H302, H315, H319, and H335. Precautionary statements include P210, P233, P240, P301+P312, P303+P361+P353, P305+P351+P338 . Prolonged inhalation of high concentrations may damage the respiratory system. It may cause discomfort if swallowed and prolonged contact may cause dryness of the skin .

Propriétés

IUPAC Name |

2,3,5-trimethyl-4-oxido-6-thiophen-2-ylpyrazin-1-ium 1-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-7-8(2)13(15)11(9(3)12(7)14)10-5-4-6-16-10/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJAMNAEDNXPSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=O)C(=C(N1[O-])C)C2=CC=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Trimethyl-6-(2-thienyl)pyrazine 1,4-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937354.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(4-iodophenyl)prolinamide](/img/structure/B3937363.png)

![1-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3937365.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B3937376.png)

![8-[2-(2-methoxy-4-methylphenoxy)ethoxy]quinoline](/img/structure/B3937380.png)

![N-[4-({[(4-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3937392.png)

![4-[(2,4-dihydroxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937404.png)

![2-chloro-5-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B3937406.png)

![3-(5-{[allyl(2-methoxybenzyl)amino]methyl}-2-thienyl)prop-2-yn-1-ol](/img/structure/B3937423.png)

![ethyl 4-[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3937433.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3937439.png)

![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3937444.png)